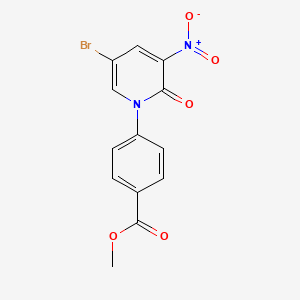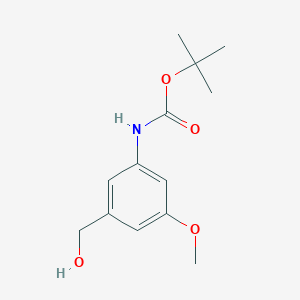![molecular formula C17H21NO6 B15090067 Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to an amino group, which is part of a 1,4-dioxaspiro[4.5]decane ring system. The compound’s molecular formula is C14H19NO5, and it is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a diol and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Protection of the Amino Group: The amino group is then protected using the carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be compared with other similar compounds, such as:
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Fmoc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Ethyl 8-(tert-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate: An ester derivative with a Boc protecting group.
The uniqueness of this compound lies in its specific protecting group and the stability it provides during synthetic transformations.
Propriétés
Formule moléculaire |
C17H21NO6 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
8-(phenylmethoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C17H21NO6/c19-14(20)16(6-8-17(9-7-16)23-10-11-24-17)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) |
Clé InChI |
DECPXHPVIDJDTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C(=O)O)NC(=O)OCC3=CC=CC=C3)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)




![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)
